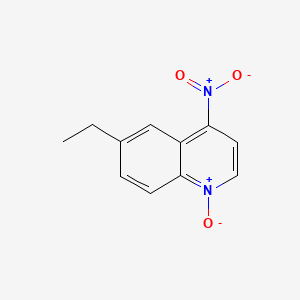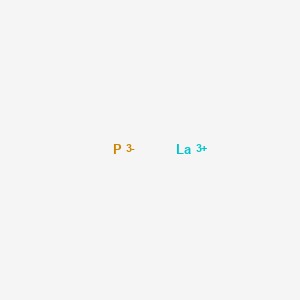
(4-iodophenyl)methyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodophenyl)methyl octanoate: is an organic compound with the molecular formula C15H21IO2 and a molecular weight of 360.23 g/mol . It is characterized by the presence of an iodophenyl group attached to a methyl octanoate moiety. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-iodophenyl)methyl octanoate typically involves the esterification of (4-iodophenyl)methanol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Iodophenyl)methyl octanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of (4-iodophenyl)methanol.
Oxidation: Formation of (4-iodophenyl)methyl octanoic acid.
Applications De Recherche Scientifique
Chemistry: (4-Iodophenyl)methyl octanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways of ester compounds .
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable ester linkages with various pharmacologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mécanisme D'action
The mechanism of action of (4-iodophenyl)methyl octanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in drug delivery systems, the ester linkage can be hydrolyzed by esterases, releasing the active drug molecule at the target site . The iodophenyl group may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- (4-Bromophenyl)methyl octanoate
- (4-Chlorophenyl)methyl octanoate
- (4-Fluorophenyl)methyl octanoate
Comparison:
- Halogen Substitution: The presence of different halogens (iodine, bromine, chlorine, fluorine) in the phenyl group affects the compound’s reactivity and physical properties. Iodine, being the largest halogen, imparts unique steric and electronic effects compared to bromine, chlorine, and fluorine .
- Reactivity: (4-Iodophenyl)methyl octanoate is generally more reactive in substitution reactions due to the weaker carbon-iodine bond compared to carbon-bromine, carbon-chlorine, and carbon-fluorine bonds .
- Applications: While all these compounds can be used as intermediates in organic synthesis, this compound is often preferred for reactions requiring high reactivity and specific halogen interactions .
Propriétés
Numéro CAS |
67987-34-2 |
|---|---|
Formule moléculaire |
C15H21IO2 |
Poids moléculaire |
360.23 g/mol |
Nom IUPAC |
(4-iodophenyl)methyl octanoate |
InChI |
InChI=1S/C15H21IO2/c1-2-3-4-5-6-7-15(17)18-12-13-8-10-14(16)11-9-13/h8-11H,2-7,12H2,1H3 |
Clé InChI |
SVYNEJFXKXPMLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
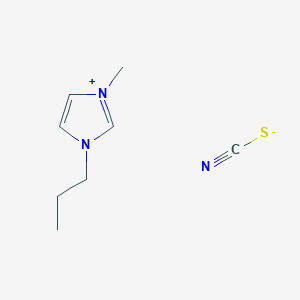
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)

![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)

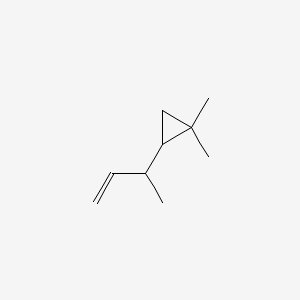
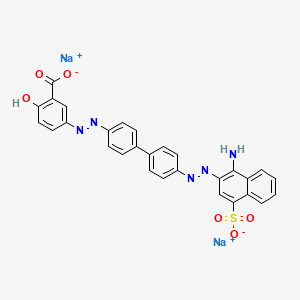
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)
